6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-phenylpyrazolo[1,5-a]pyrimidine
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Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H18F3N7 and its molecular weight is 437.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Researchers have developed novel methods for synthesizing compounds related to this chemical. For example, Zheng and Atta (2011) described a method for preparing 5-aryl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrazolo[1,5-c]-pyrimidines, demonstrating the reactivity of this compound in electrophilic substitution reactions (Yan‐Song Zheng & K. Atta, 2011). Additionally, Flores et al. (2014) synthesized new biheterocyclic compounds related to this chemical, providing insights into its structural properties (A. Flores, P. F. Rosales, J. L. Malavolta & D. Flores, 2014).
Biological Activities
- Pyrazolo[1,5-a]pyrimidines, a group to which this compound belongs, have been explored for various biological activities. For instance, Dumaitre and Dodic (1996) studied 6-phenylpyrazolo[3,4-d]pyrimidones for their inhibitory activity against cGMP specific phosphodiesterase, indicating potential therapeutic applications (B. Dumaitre & N. Dodic, 1996). Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, investigating their anti-cancer and anti-5-lipoxygenase activities, showcasing the compound's relevance in cancer research (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila & H. Ben Jannet, 2016).
Synthetic Applications
- The compound's derivatives have been utilized in creating a range of novel compounds. For instance, Li et al. (2012) synthesized novel disubstituted pyrazolo[1,5-a]pyrimidines, which highlighted the compound's versatility in synthetic chemistry (Gang Li, Zunting Zhang, Li‐Yan Dai, Yin‐Li Du & D. Xue, 2012).
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-7-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N7/c1-13-9-14(2)31(28-13)18-12-26-19-10-17(16-11-27-30(3)21(16)22(23,24)25)29-32(19)20(18)15-7-5-4-6-8-15/h4-12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGWWSHFPOCXQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(N3C(=CC(=N3)C4=C(N(N=C4)C)C(F)(F)F)N=C2)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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